(3R)-(+)-3-(Ethylamino)pyrrolidine physical properties
(3R)-(+)-3-(Ethylamino)pyrrolidine physical properties
An In-Depth Technical Guide to the Physical Properties of (3R)-(+)-3-(Ethylamino)pyrrolidine
Introduction
(3R)-(+)-3-(Ethylamino)pyrrolidine is a chiral cyclic amine that has garnered significant attention as a versatile building block in modern synthetic chemistry. Its unique stereochemistry and functional group arrangement make it a valuable intermediate in the development of novel bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.[1] For researchers and drug development professionals, a thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows.
This technical guide provides a comprehensive overview of the core physical properties of (3R)-(+)-3-(Ethylamino)pyrrolidine. It moves beyond a simple data sheet to offer insights into the structural basis for these properties and details the experimental methodologies required for their verification, ensuring both scientific integrity and practical utility in a research and development setting.
Chapter 1: Core Physicochemical Properties
The fundamental physical constants of a compound provide a snapshot of its identity, purity, and behavior under various conditions. For a chiral molecule like (3R)-(+)-3-(Ethylamino)pyrrolidine, properties such as optical rotation are critical for confirming enantiomeric identity.
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 381670-30-0 | [1] |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 176 °C (at atmospheric pressure) | [1][2][3] |
| Density | 0.92 g/mL (at 20°C) | [1] |
| Refractive Index (n²⁰/D) | 1.470 | [1] |
| Optical Rotation ([α]²⁰/D) | +12° to +17° (c=10 in Ethanol) | [1] |
| Predicted pKa | 10.59 ± 0.10 | [3] |
| Purity | ≥ 97% (by Gas Chromatography) | [1] |
Detailed Property Analysis
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Boiling Point : The boiling point of an amine is significantly influenced by its ability to form intermolecular hydrogen bonds.[4][5] As a secondary amine, (3R)-(+)-3-(Ethylamino)pyrrolidine has one hydrogen atom on its exocyclic nitrogen, allowing for hydrogen bonding. This results in a relatively high boiling point of 176 °C compared to non-polar compounds of similar molecular weight.[1][2][3] The boiling points of primary and secondary amines are generally higher than those of tertiary amines of comparable mass because tertiary amines lack a hydrogen atom on the nitrogen and cannot participate in hydrogen bonding with each other.[5][6]
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Density : With a density of 0.92 g/mL, the compound is slightly less dense than water.[1] This property is essential for calculations involving mass-to-volume conversions in reaction setups.
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Refractive Index : The refractive index is a dimensionless number that describes how fast light travels through the material.[7][8] It is a sensitive measure of a substance's purity. A difference of as little as 0.005 can indicate the presence of impurities at a level of 1% or more.[9] The value of 1.470 at 20°C using the sodium D-line (589 nm) is a key specification for this compound.[1]
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Optical Rotation : As a specific enantiomer, (3R)-(+)-3-(Ethylamino)pyrrolidine is optically active, meaning it rotates the plane of polarized light. The positive sign (+) indicates that it is dextrorotatory. The specific rotation, measured under defined conditions of concentration (10 g/100mL in ethanol), temperature (20°C), and wavelength (sodium D-line), is a critical parameter for confirming the enantiomeric purity of the material.[1] A deviation from the specified range of +12° to +17° would suggest either the presence of the (3S)-(-) enantiomer or other optically active impurities.
Chapter 2: Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like."[10] The structure of (3R)-(+)-3-(Ethylamino)pyrrolidine, featuring a polar pyrrolidine ring, two amine functional groups capable of hydrogen bonding, and a short ethyl chain, suggests a specific solubility pattern.
Expected Solubility
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Water : Amines with low molecular weight (up to five or six carbon atoms) are typically soluble in water due to their ability to form hydrogen bonds with water molecules.[5] Given its structure, (3R)-(+)-3-(Ethylamino)pyrrolidine is expected to be miscible with water.
-
Aqueous Acids : As a base, it will readily react with dilute aqueous acids (e.g., 5% HCl) to form a water-soluble ammonium salt.[11][12][13] This is a defining characteristic of amines.
-
Organic Solvents : It is expected to be soluble in a wide range of polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in non-polar solvents like hexanes may be more limited but still present to some extent.
Experimental Protocol for Solubility Classification
This protocol provides a systematic approach to confirming the solubility profile of an unknown organic compound, which is applicable to (3R)-(+)-3-(Ethylamino)pyrrolidine.
-
Water Solubility :
-
To a small test tube, add approximately 25 mg (or 0.05 mL) of the compound.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[12]
-
Observe if the compound dissolves completely.
-
If soluble, test the solution with litmus or pH paper. An amine should yield a basic solution (pH > 7).[13]
-
-
Acid Solubility (if water-insoluble) :
-
Base Solubility (if water-insoluble) :
-
To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH.
-
As an amine, the compound is not expected to dissolve in a basic solution. This test is more informative for identifying acidic functional groups.
-
Diagram: Solubility Classification Workflow
Caption: A flowchart for the systematic determination of a compound's solubility class.
Chapter 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for verifying the chemical structure and purity of a compound. While specific spectra for this compound are not publicly available, its key features can be predicted based on its structure.
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¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Expected Signals : A triplet and a quartet for the ethyl group (CH₂CH₃), complex multiplets for the seven pyrrolidine ring protons, and a broad singlet for the N-H proton which may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.
-
Expected Signals : Six distinct signals are expected, corresponding to the six carbon atoms in the molecule, confirming its asymmetry.
-
-
IR (Infrared) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups.
-
Expected Bands : A moderate, single peak in the 3300-3500 cm⁻¹ region characteristic of a secondary amine (N-H stretch), C-H stretching bands just below 3000 cm⁻¹, and C-N stretching bands in the 1000-1200 cm⁻¹ region.
-
-
MS (Mass Spectrometry) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Peaks : The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 114. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the pyrrolidine ring.
-
Chapter 4: Experimental Methodologies
Accurate and reproducible measurement of physical properties is the bedrock of chemical characterization. The following section details the protocols for key determinations.
Protocol: Refractive Index Measurement
The refractive index is determined using a refractometer, which measures the angle of refraction or the critical angle of total internal reflection of light passing through the sample.[8] Digital refractometers are preferred for their accuracy and ease of use.[7]
-
Instrument Calibration : Calibrate the digital refractometer using a certified standard, typically deionized water (n²⁰/D = 1.3330).
-
Sample Application : Using a clean pipette, apply a few drops of (3R)-(+)-3-(Ethylamino)pyrrolidine onto the prism surface of the refractometer. Ensure the prism is completely covered.[9]
-
Temperature Equilibration : Close the instrument's cover. Allow the sample to equilibrate to the set temperature (20°C). Most modern instruments have built-in Peltier temperature control.
-
Measurement : Initiate the measurement. The instrument will automatically detect the shadowline and display the refractive index value.
-
Cleaning : Thoroughly clean the prism surface with a suitable solvent (e.g., ethanol or isopropanol) and a soft, lint-free tissue to prevent cross-contamination.
Diagram: Refractive Index Measurement Workflow
Caption: Standard operating procedure for measuring refractive index.
Conclusion
This guide has detailed the essential physical properties of (3R)-(+)-3-(Ethylamino)pyrrolidine, grounding the data in the context of its chemical structure and providing the necessary experimental frameworks for verification. From its boiling point, dictated by hydrogen bonding, to its specific rotation, confirming its chiral nature, these properties are critical for its successful application in research and development. Adherence to the described protocols will ensure the quality and integrity of the material used in the synthesis of next-generation pharmaceuticals and specialty chemicals.
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